molecular formula C14H19N5O5 B601346 Famciclovir Impurity 9 CAS No. 172645-79-3

Famciclovir Impurity 9

Cat. No. B601346
M. Wt: 337.34
InChI Key:
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Description

Famciclovir Impurity 9 is an impurity of Famciclovir . Famciclovir is a guanine analogue antiviral drug used for the treatment of various herpesvirus infections . It is most commonly used to treat herpes zoster .


Synthesis Analysis

The synthesis of Famciclovir involves reacting 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine (Cl-FMC) with a palladium on charcoal .


Molecular Structure Analysis

Famciclovir is a diacetyl 6-deoxy analog of the active antiviral compound penciclovir . It has a molecular formula of C14H19N5O4 .


Physical And Chemical Properties Analysis

Famciclovir contains not less than 98.0% and not more than 102.0% of famciclovir (C14H19N5O4), calculated on the dried basis . The retention time of the major peak of the Sample solution corresponds to that of the Standard solution, as obtained in the Assay .

Scientific Research Applications

  • Hematopoietic Effects : Famciclovir has been found to lead to hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells (HSPC) and inducing HSPC apoptosis. However, it may also be beneficial for the treatment of myeloid malignancies in a specific zebrafish model, indicating its potential dual role in hematopoiesis (Li, Meng, Zhou, Zhang, & Lin, 2020).

  • Viral Replication in Chronic Hepatitis B : Famciclovir has shown potential in suppressing viral replication in patients with chronic hepatitis B virus infection. A significant reduction in HBV DNA levels was noted in patients treated with famciclovir (Main, Brown, Howells, Galassini, Crossey, Karayiannis, Georgiou, Atkinson, & Thomas, 1996).

  • Metabolism and Mode of Action : Famciclovir is the oral form of penciclovir, a selective antiherpesvirus agent. The conversion of famciclovir to penciclovir, its effect on herpesvirus DNA polymerases, and the inhibition of viral DNA synthesis in cell cultures have been explored to understand its antiviral activity (Hodge, 1993).

  • In Vitro Oxidation Studies : The oxidation of famciclovir by aldehyde oxidase from various animal livers, including humans, has been studied to understand its metabolic pathway (Rashidi, Smith, Clarke, & Beedham, 1997).

  • Pharmacokinetics in Ducks : The antiviral activities and pharmacokinetics of penciclovir and famciclovir have been investigated in Pekin ducks chronically infected with Duck Hepatitis B Virus, contributing to the understanding of its antiviral spectrum (Tsiquaye, Sutton, Maung, & Boyd, 1996).

properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXHFEDMUGFNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famciclovir Impurity 9

CAS RN

172645-79-3
Record name Hydroxy famciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY FAMCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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